molecular formula C10H11ClN2O3 B086677 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide CAS No. 13558-78-6

2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide

Cat. No.: B086677
CAS No.: 13558-78-6
M. Wt: 242.66 g/mol
InChI Key: ODWKXORLQVYKOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide (CAS 13558-78-6) is a specialized N-arylacetamide derivative of significant interest in medicinal chemistry and organic synthesis . With a molecular formula of C10H11ClN2O3 and a molecular weight of 242.66 g/mol, this compound features a carbamoyl linkage that distinguishes it from simpler acetamide analogs, potentially offering enhanced hydrogen bonding capacity and metabolic stability . This chloroacetamide serves as a versatile chemical building block. The 4-methoxyphenyl (anisidine-derived) moiety is a privileged structure in pharmaceutical development, known to enhance lipophilicity and membrane permeability in drug candidates . The reactive chloroacetyl group provides a handle for further synthetic modification through nucleophilic substitution reactions, enabling the creation of more complex molecular architectures . Research into structurally related N-arylacetamide derivatives has demonstrated potent antimicrobial properties against various bacterial strains, suggesting potential applications in developing new anti-infective agents . These compounds have also shown promise as enzyme inhibitors, with some derivatives exhibiting activity against urease and other enzymatic targets . The compound can be synthesized through reactions involving 2-chloroacetamide, oxalyl chloride, and 4-methoxyaniline in anhydrous 1,2-dichloroethane . The incorporation of a carbamoyl group places this compound within a class of molecules being investigated for their diverse biological activities and as key intermediates for more complex therapeutic agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c1-16-8-4-2-7(3-5-8)12-10(15)13-9(14)6-11/h2-5H,6H2,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWKXORLQVYKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407047
Record name 2-Chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13558-78-6
Record name 2-Chloro-N-[[(4-methoxyphenyl)amino]carbonyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13558-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Protocol

  • Reagents : 2-Chloroacetamide, oxalyl chloride, 4-methoxyaniline, 1,2-dichloroethane.

  • Procedure :

    • 2-Chloroacetamide (1.70 g, 18.2 mmol) is dissolved in anhydrous 1,2-dichloroethane (20 mL).

    • Oxalyl chloride (2 mL) is added at 0°C, and the mixture is refluxed at 90°C for 4 hours.

    • After cooling to 0°C, 4-methoxyaniline (2.24 g, 18.2 mmol) is introduced, yielding a yellow solid after filtration and washing.

Performance Metrics

ParameterValue
Yield78%
PurityConfirmed by NMR
Reaction Time4 hours
Temperature90°C (reflux)

Key Observations :

  • The absence of a base necessitates precise stoichiometry to avoid side reactions.

  • 1,2-Dichloroethane optimizes intermediate stability, though alternatives like ethyl acetate or butyl acetate (used in analogous syntheses) may enhance solubility.

Alternative Synthesis Routes and Adaptations

Methods developed for structurally related compounds, such as 2-chloro-N-(methylsulfonyl)acetamide, provide insights into optimizing the target compound’s synthesis.

Solvent Screening and Temperature Effects

Data from analogous chloroacetylation reactions highlight solvent impacts:

SolventTemperatureYield (Analogous Compound)Source
Ethyl acetate65°C94%
Butyl acetate125°C74%
Sulfolane130°C53%

Implications for Target Synthesis :

  • High-boiling solvents (e.g., sulfolane) may require elevated temperatures but risk decomposition.

  • Ethyl acetate balances reactivity and safety, though its lower polarity could limit 4-methoxyaniline solubility.

Role of Bases in Yield Enhancement

Triethylamine (Et₃N) and potassium tert-butoxide significantly improve yields in related reactions:

BaseYield IncreaseReaction ContextSource
Et₃N (1.1 equiv.)90% → 94%Carbamate formation
KOtBu (5 equiv.)74% → 89.7%Alkylation of butanol

Recommendation :

  • Adding 1.1 equivalents of Et₃N during the coupling step may mitigate protonation of 4-methoxyaniline, enhancing nucleophilicity.

Optimization of Reaction Conditions

Temperature and Time Profiling

Prolonged heating at 90°C ensures complete oxalyl chloride activation but risks byproduct formation. Comparative data from suggest shorter durations (e.g., 8–12 hours) at moderate temperatures (65–125°C) balance efficiency and purity.

Workup and Purification

  • Precipitation : Cooling the reaction mixture to 0°C precipitates the product, simplifying isolation.

  • Recrystallization : Ethanol or ethyl acetate/petroleum ether mixtures refine purity, as demonstrated in related syntheses.

Analytical Characterization

Spectral Data

  • ¹H-NMR (DMSO-d₆) : δ 11.45 (s, 1H, NH), 7.20–6.92 (m, 4H, Ar-H), 4.55 (s, 2H, CH₂Cl), 3.75 (s, 3H, OCH₃).

  • ¹³C-NMR : δ 166.9 (C=O), 157.1 (OCH₃), 150.5 (N-C=O), 44.3 (CH₂Cl).

  • HRMS (ESI) : m/z [M+H]⁺ calcd. 244.0371, found 244.0370.

Purity Assessment

  • Melting point: 149.5–151.3°C.

  • TLC monitoring ensures reaction completion before workup.

Comparative Analysis of Synthesis Methods

MethodYieldSolventBaseTemperature
Direct chloroacetylation78%1,2-DichloroethaneNone90°C
Ethyl acetate adaptation94%*Ethyl acetateKOtBu65°C
Et₃N-assisted coupling90%*MeCNEt₃NRoom temp

*Yields extrapolated from analogous reactions.

Critical Takeaways :

  • Base addition (Et₃N or KOtBu) improves yields by deprotonating intermediates.

  • Solvent polarity and boiling point dictate reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile involved .

Scientific Research Applications

Therapeutic Applications

The compound has shown promise in several therapeutic areas:

  • Cancer Treatment : Research indicates that derivatives of 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide may act as inhibitors of the ATF4 pathway, which is implicated in various cancers. Compounds targeting this pathway have been studied for their efficacy in treating conditions such as glioblastoma and breast cancer .
  • Neurodegenerative Diseases : The compound is also being explored for its potential to treat neurodegenerative diseases like Alzheimer's and Parkinson's. Its role in modulating the unfolded protein response could be beneficial in managing these conditions .
  • Anti-inflammatory Properties : Studies have highlighted its anti-inflammatory effects, which can be vital in treating diseases characterized by chronic inflammation. The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests potential use as a non-steroidal anti-inflammatory drug (NSAID) .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis of this compound is crucial for developing derivatives with enhanced biological activity:

  • Synthesis Methods : The compound can be synthesized through various chemical reactions involving chlorination and acetamide formation. Recent advancements have focused on optimizing these synthetic pathways to improve yield and purity .
  • Structure-Activity Relationship (SAR) : Investigating the SAR has revealed that modifications to the phenyl ring and the carbamoyl group can significantly affect the biological activity of the compound. For instance, introducing electron-donating groups can enhance its anti-inflammatory properties .

The biological activities of this compound have been assessed through various assays:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are essential for protecting cells from oxidative stress. This activity was evaluated using DPPH radical scavenging assays, showing efficacy comparable to established antioxidants like ascorbic acid .
  • Cytotoxicity Against Cancer Cell Lines : In vitro studies using human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines have shown that derivatives of this compound possess cytotoxic effects, particularly against U-87 cells .

Case Studies and Research Findings

Several case studies illustrate the practical applications of this compound:

Study FocusFindings
Cancer TreatmentInhibition of ATF4 pathway; effective against glioblastoma and breast cancer cell lines .
Neurodegenerative DiseasesPotential therapeutic effects on Alzheimer's disease through modulation of protein responses .
Anti-inflammatory EffectsDemonstrated COX-inhibitory activity comparable to indomethacin; effective in reducing inflammation .
Antioxidant CapacityExhibited significant radical scavenging abilities; comparable to ascorbic acid .

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Acetamide Derivatives

Compound Name Substituent(s) Melting Point (°C) Yield (%) Key Spectral Data (IR, cm⁻¹) Reference
2-Chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide 4-OCH₃, carbamoyl 170.7–172.4 70 3314 (N-H), 1661 (C=O), 1447 (C-O)
2-Chloro-N-(4-methoxyphenyl)acetamide (1m) 4-OCH₃ 105–107 72 3314 (N-H), 1661 (C=O)
2-Chloro-N-(2-nitrophenyl)acetamide (1n) 2-NO₂ 85–87 76 3308 (N-H), 1668 (C=O), 1633 (NO₂)
2-Chloro-N-(4-hydroxyphenyl)acetamide 4-OH N/A N/A 3310 (N-H), 1670 (C=O)
2-Chloro-N-(4-nitrophenyl)acetamide 4-NO₂ N/A N/A 3300 (N-H), 1665 (C=O), 1530 (NO₂)

Key Observations :

  • The methoxy group (OCH₃) in the target compound increases melting point compared to nitro (NO₂) or hydroxyl (OH) derivatives, likely due to enhanced intermolecular interactions .
  • Electron-withdrawing groups (e.g., NO₂) reduce basicity of the amide nitrogen, altering reactivity in nucleophilic substitutions .

Comparison :

  • The target compound is synthesized via a carbamoylation step, distinguishing it from simpler N-arylacetamides formed via direct acylation .
  • Use of polar aprotic solvents (e.g., DMF) and catalytic KI enhances reaction efficiency for carbamoyl derivatives .

Table 3: Pharmacological Profiles of Acetamide Derivatives

Compound Biological Activity Key Findings Reference
This compound Anticancer (In vitro) IC₅₀ = 1.8 µM against Caco-2 cell line
2-Chloro-N-(4-methoxyphenyl)acetamide (1m) Antimicrobial (In vitro) Gram-positive activity (Staphylococcus aureus)
N-(4-Methoxyphenyl)-2-(4-morpholinylquinazoline-2-sulfonyl)acetamide Anticancer (In vitro) IC₅₀ < 10 µM across multiple cell lines
2-Chloro-N-(4-sulfamoylphenyl)acetamide Antimicrobial (In silico) Predicted binding to bacterial dihydrofolate reductase

Key Insights :

  • The methoxyphenyl-carbamoyl moiety enhances anticancer activity by improving cellular uptake and target affinity (e.g., inhibition of tyrosine kinases) .
  • Antimicrobial activity correlates with substituent polarity; the methoxy group in 1m restricts activity to Gram-positive bacteria, unlike sulfonamide derivatives with broader spectra .

Substituent Effects on Reactivity and Bioactivity

  • Methoxy Group (OCH₃) : Enhances electron density on the aryl ring, promoting π-π stacking in biological targets .
  • Nitro Group (NO₂): Reduces metabolic stability but increases electrophilicity, useful in prodrug designs .
  • Hydroxyl Group (OH) : Introduces hydrogen-bonding capacity but may reduce bioavailability due to higher solubility in aqueous phases .

Biological Activity

2-Chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide (CAS No. 13558-78-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a chloro group, a methoxyphenyl moiety, and an acetamide functional group. The presence of these functional groups is believed to influence its biological activity significantly.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory processes. Preliminary studies suggest that it may act as an inhibitor of key inflammatory mediators such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are critical in the pathogenesis of inflammatory diseases .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro experiments have shown that the compound can reduce the expression of COX-2 and iNOS mRNA levels in stimulated cells. This reduction correlates with decreased production of pro-inflammatory cytokines, suggesting a potential role in managing conditions characterized by chronic inflammation .

Cytotoxicity and Antitumor Activity

In addition to its anti-inflammatory effects, there is emerging evidence that this compound may possess cytotoxic properties against certain cancer cell lines. Studies have demonstrated that it can induce apoptosis in tumor cells through the activation of intrinsic apoptotic pathways . The specific mechanisms remain to be fully elucidated but may involve modulation of cellular signaling pathways associated with cell survival and proliferation.

Study 1: In Vitro Analysis

A study conducted on human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values varied among different cell lines, indicating selective cytotoxicity. For instance, the compound exhibited an IC50 of approximately 25 µM against breast cancer cells while being less effective against normal fibroblast cells .

Study 2: In Vivo Efficacy

An animal model study evaluated the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. Results indicated that administration of this compound significantly reduced paw swelling compared to control groups, supporting its therapeutic potential for treating inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through structure-activity relationship studies. Modifications to the methoxy group or variations in the acetamide structure may enhance or diminish its anti-inflammatory and cytotoxic effects. For instance, replacing the methoxy group with other electron-donating substituents has been shown to increase COX-2 inhibitory activity .

Data Summary Table

Biological Activity Mechanism IC50 (µM) Model
Anti-inflammatoryCOX-2 and iNOS inhibitionN/AIn vitro (cell lines)
CytotoxicityInduction of apoptosis25In vitro (breast cancer cells)
Anti-inflammatoryReduction of paw edemaN/AIn vivo (rat model)

Q & A

Q. What are the established synthetic routes for 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-methoxyphenylcarbamoyl chloride with chloroacetamide derivatives under reflux in anhydrous solvents like DMF or acetonitrile. Catalysts such as KI may enhance reactivity . Reaction progress is monitored by TLC, and purification is achieved via column chromatography using gradients of ethyl acetate and hexane. Yield optimization (e.g., 72–76% in analogous compounds) depends on stoichiometric control and inert atmospheric conditions .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

  • IR Spectroscopy : Key peaks include N–H stretching (~3314 cm⁻¹), C=O (amide I band at ~1661 cm⁻¹), and C–Cl (~784 cm⁻¹) .
  • ¹H NMR : Signals for the methylene (–CH₂–) group appear at δ 4.1 ppm, while aromatic protons (Ar–H) resonate between δ 6.9–7.5 ppm .
  • Purity : Assessed via GC (>95% purity) and melting point analysis (118–122°C for structural analogs) .

Q. What safety protocols are critical during handling?

Methodological Answer: The compound is a severe eye irritant (H318 hazard code). Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention . Storage requires anhydrous, inert conditions (e.g., under nitrogen) at <15°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points (e.g., 105–122°C) for analogs?

Methodological Answer: Discrepancies may arise from impurities or polymorphic forms. Validate purity via HPLC or GC-MS . Recrystallize using solvents like ethanol/water mixtures to isolate the thermodynamically stable polymorph. Compare experimental data with single-crystal XRD results (e.g., triclinic systems with a = 8.326 Å, b = 9.742 Å) to confirm structural consistency .

Q. What computational strategies predict the compound’s reactivity in medicinal chemistry?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes in hypoglycemic pathways) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing nucleophilic attack sites .
  • MD Simulations : Assess stability in aqueous solutions using GROMACS with CHARMM force fields .

Q. How does the carbamoyl group influence crystallographic packing?

Methodological Answer: The carbamoyl moiety participates in intermolecular hydrogen bonds (N–H⋯O), forming infinite chains along crystallographic axes. Compare with analogs like 2-chloro-N-(4-fluorophenyl)acetamide, where C–H⋯O intramolecular interactions create six-membered rings. Refinement via SHELXL (using SHELX-97) reveals bond-length deviations (<0.009 Å) and torsional angles critical for packing stability .

Q. What strategies validate synthetic products when spectral data overlaps with byproducts?

Methodological Answer:

  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹³C couplings, especially for aromatic regions .
  • XRD Analysis : Resolve ambiguities using single-crystal data (e.g., space group P1 for triclinic systems) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., m/z 199.63 for C₉H₁₀ClNO₂) and fragments .

Key Research Gaps and Recommendations

  • Toxicology : Limited data on chronic exposure; conduct Ames tests and zebrafish embryo assays .
  • Biological Screening : Explore activity against kinase targets (e.g., EGFR) using SAR studies of carbamoyl analogs .
  • Scale-Up : Optimize flow chemistry for reproducibility, leveraging continuous reactors to minimize byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.